molecular formula C19H14ClN3S2 B2808464 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile CAS No. 303985-00-4

4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No.: B2808464
CAS No.: 303985-00-4
M. Wt: 383.91
InChI Key: MFCLNIKDMLRZHE-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a complex organic compound with the molecular formula C19H14ClN3S2 and a molecular weight of 383.92 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorophenyl, methylphenyl, and methylsulfanyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenethiol with 4-methylbenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with methylthiourea and subsequent reactions to introduce the pyrimidine ring and the nitrile group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and continuous flow processes to enhance the overall efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile: Similar compounds include other pyrimidine derivatives with different substituents on the aromatic rings or variations in the sulfur-containing groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S2/c1-12-3-5-13(6-4-12)17-16(11-21)18(23-19(22-17)24-2)25-15-9-7-14(20)8-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCLNIKDMLRZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)SC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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